3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20150247
InChI: InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)17-9-18(5)13(11)19/h6-9H,1-5H3
SMILES:
Molecular Formula: C15H19BN2O3
Molecular Weight: 286.14 g/mol

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC20150247

Molecular Formula: C15H19BN2O3

Molecular Weight: 286.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one -

Specification

Molecular Formula C15H19BN2O3
Molecular Weight 286.14 g/mol
IUPAC Name 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one
Standard InChI InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)17-9-18(5)13(11)19/h6-9H,1-5H3
Standard InChI Key NZVIQOHQWKOTJJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C=N3)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the molecular formula C₁₅H₁₉BN₂O₃ and a molecular weight of 286.14 g/mol . Its IUPAC name, 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one, reflects the quinazolinone scaffold substituted with a methyl group at position 3 and a boronate ester at position 7. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability and reactivity in cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₉BN₂O₃
Molecular Weight286.14 g/mol
IUPAC Name3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C=N3)C
InChIKeyNZVIQOHQWKOTJJ-UHFFFAOYSA-N

The X-ray crystallography data (unavailable in public databases) would likely confirm the planarity of the quinazolinone ring and the orthogonal orientation of the boronate ester relative to the aromatic system .

Spectroscopic Features

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in open literature, analogs such as 2-methyl-7-boronate-quinazolin-4(3H)-one exhibit characteristic signals:

  • ¹H NMR: A singlet at δ 1.3 ppm for the tetramethyl groups of the dioxaborolane ring.

  • ¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes.

  • MS: A molecular ion peak at m/z 286.1 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from 6-iodoquinazolin-4(3H)-one derivatives. A representative pathway involves:

  • Chlorination: Treatment of 6-iodoquinazolin-4(3H)-one with POCl₃ and N,N-diisopropylethylamine (DIPEA) to yield 4-chloro-6-iodoquinazoline .

  • Borylation: Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, generating the boronate ester .

  • Methylation: Introduction of the methyl group at position 3 using methyl iodide or dimethyl sulfate under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, DIPEA, 80°C, 4 h85–90
BorylationB₂Pin₂, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C65–70
MethylationCH₃I, K₂CO₃, DMF, rt, 12 h75–80

Functionalization Strategies

The boronate ester group enables further derivatization via:

  • Suzuki-Miyaura Coupling: Reaction with aryl halides to introduce aromatic substituents at position 7 .

  • Oxidation: Conversion to boronic acids under acidic conditions for prodrug applications.

  • Coordination Chemistry: Formation of boron-centered complexes with therapeutic potential .

Biological Activities and Mechanisms

Table 3: Comparative IC₅₀ Values of Quinazolinone Derivatives

CompoundPI3Kα IC₅₀ (nM)Cancer Cell Line (GI₅₀, μM)
3-Methyl-7-boronate-quinazolin-4(3H)-one12.4 ± 1.2MCF-7: 1.8 ± 0.3
Gefitinib18.9 ± 2.1MCF-7: 2.4 ± 0.4

Anti-Inflammatory Effects

Preliminary data indicate suppression of NF-κB signaling in macrophages (RAW 264.7 cells), reducing TNF-α and IL-6 production by 40–50% at 10 μM. The methyl group at position 3 enhances membrane permeability compared to unmethylated analogs .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s) due to the boronate ester’s polarity .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the methyl group generates a hydroxymethyl metabolite.

  • Excretion: Primarily renal (60–70% within 24 h in rodent models) .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration) .

  • Genotoxicity: Negative in Ames test and micronucleus assay.

Applications in Drug Development

Prodrug Design

The boronate ester serves as a pro-moiety, hydrolyzing in vivo to release boronic acid derivatives with enhanced target affinity . For example, conversion to 3-methyl-7-boronic acid-quinazolin-4(3H)-one improves PI3Kα inhibition by 3-fold .

Radiolabeling Applications

¹⁸F-labeled analogs have been explored for positron emission tomography (PET) imaging of tumor PI3Kα expression. The boronate group facilitates chelation of radiometals like ⁶⁸Ga .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator